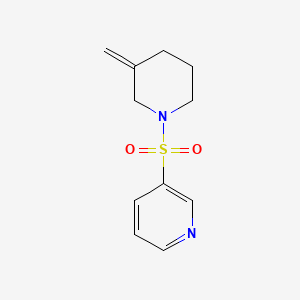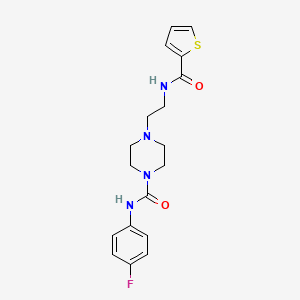![molecular formula C11H8Cl2N2O2 B2478339 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-53-4](/img/structure/B2478339.png)
4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (CCPA) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular weight of 248.6 g/mol and a melting point of 154-156 °C. CCPA is widely used in scientific research due to its ability to interact with various molecules and its ability to form strong hydrogen bonds. It has been used in various biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives, including 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester. These compounds have unique structural and conformational characteristics, as determined by X-ray analysis and spectroscopic techniques (Kumarasinghe, Hruby, & Nichol, 2009).
- New pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Electrosynthesis
- 4-Chlorosubstituted pyrazolecarboxylic acids, closely related to 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, have been synthesized through an electrosynthesis process, highlighting the influence of substituent structures on the efficiency of chlorination (Lyalin, Petrosyan, & Ugrak, 2009).
Molecular Targeted Therapy
- The compound serves as an intermediate in the synthesis of biologically active compounds, notably in cancer treatment strategies. Its derivatives show potential as molecular targeted anticancer drugs, offering selective action and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).
Agricultural Applications
- Pyrazole derivatives, including those synthesized from related compounds, have been explored as novel fungicides and insecticides, showing high activity and specificity against various pests (Hasan et al., 1996).
Medicinal Chemistry and Drug Development
- Several studies have focused on the synthesis of new derivatives for potential applications in medicinal chemistry. These derivatives have been explored for their antimicrobial, anticancer, and other therapeutic properties (Srivastava et al., 2008).
Radiochemistry
- Derivatives of this compound have been labeled with carbon-14 for use in radiotracer studies, contributing to research in metabolism, toxicology, and environmental studies (Liu et al., 2011).
Structural and Theoretical Investigations
- The compound's derivatives have been the subject of extensive structural and theoretical investigations, including crystallography, NMR spectroscopy, and density functional theory (DFT) studies. These studies provide insights into their molecular properties and potential applications (Viveka et al., 2016).
Molecular Docking Studies
- Molecular docking studies of derivatives of this compound have been conducted to understand their potential interactions with biological targets, which is crucial for drug development and understanding the mechanism of action of these compounds (Reddy et al., 2022).
Propriétés
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSIWQKREITMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)
![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)
![6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2478261.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)

![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)